molecular formula C8H7F4NO B15198806 2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline

2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline

Cat. No.: B15198806
M. Wt: 209.14 g/mol
InChI Key: JGAWZUZSUHVELR-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto a fluorinated aniline derivative. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable trifluoromethoxy source reacts with a fluorinated aniline precursor under basic conditions. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated aniline derivatives.

Scientific Research Applications

2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the fluorine atoms, can modulate the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.

    2-Methyl-3-(trifluoromethyl)aniline: Similar but lacks the fluorine atom.

    2-Fluoro-5-(trifluoromethoxy)aniline: Similar but with the trifluoromethoxy group in a different position.

Uniqueness

2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and specific physicochemical characteristics.

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

2-fluoro-6-methyl-3-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7F4NO/c1-4-2-3-5(6(9)7(4)13)14-8(10,11)12/h2-3H,13H2,1H3

InChI Key

JGAWZUZSUHVELR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)(F)F)F)N

Origin of Product

United States

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